

Physicochemical properties of N-ethyl-3-aminopiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Ethylpiperidin-3-amine*

Cat. No.: *B145787*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-aminopiperidine, a substituted piperidine derivative, is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates both a secondary alicyclic amine and a primary amine, bestowing upon it a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive overview of the core physicochemical properties of N-ethyl-3-aminopiperidine, offering insights into its chemical identity, spectral characteristics, and practical considerations for its handling and use in a laboratory setting. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, where a thorough understanding of the properties of such building blocks is paramount for the rational design and synthesis of new chemical entities.

Chemical Identity and Structure

A clear identification of N-ethyl-3-aminopiperidine is fundamental for its accurate use and documentation in research and development.

- IUPAC Name: **1-ethylpiperidin-3-amine**

- Synonyms: 3-Amino-1-ethylpiperidine, N-ethyl-3-aminopiperidine, 1-Ethyl-3-piperidinamine[1]
- CAS Number: 6789-94-2[2]
- Molecular Formula: C7H16N2[3]

Chemical Structure

The image you are requesting does not exist or is no longer available.
imgur.com

Figure 1. 2D Chemical Structure of N-ethyl-3-aminopiperidine.

Key Identifiers

Identifier	Value	Reference
IUPAC Name	1-ethylpiperidin-3-amine	
CAS Number	6789-94-2	[2]
Molecular Formula	C7H16N2	[3]
Molecular Weight	128.22 g/mol	[3]
InChI	InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3	[3]
InChIKey	WAKUKXKZEXFXJP-UHFFFAOYSA-N	[3]
SMILES	CCN1CCCC(C1)N	

Physicochemical Properties

The physicochemical properties of N-ethyl-3-aminopiperidine are crucial for predicting its behavior in various chemical and biological systems, including its suitability as a reactant, its absorption and distribution characteristics in biological assays, and the development of appropriate formulation strategies.

Summary of Physicochemical Data

Property	Value	Reference
Molecular Weight	128.22 g/mol	[3]
Appearance	Brown Thick Oily Compound	[2]
Boiling Point	155.1°C at 760 mmHg	[2]
Density	Not specified	
Flash Point	Not specified	
pKa	Not specified (estimation required)	
Solubility	Soluble in many organic solvents	

Detailed Properties

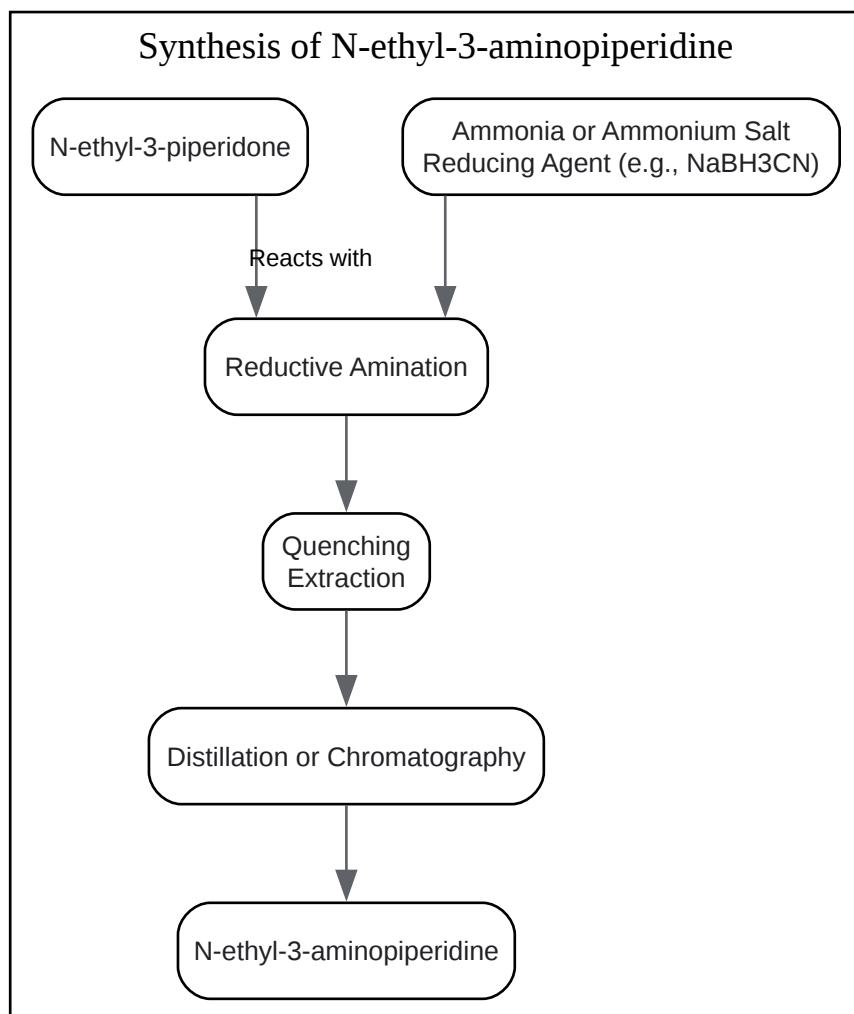
Boiling Point: The boiling point of N-ethyl-3-aminopiperidine is reported to be 155.1°C at atmospheric pressure (760 mmHg)[\[2\]](#). This relatively high boiling point is indicative of the presence of intermolecular hydrogen bonding facilitated by the primary amine group.

Solubility: While quantitative solubility data is not readily available, N-ethyl-3-aminopiperidine is expected to be soluble in a range of organic solvents. Its miscibility with water is likely, given the presence of two amine functionalities capable of hydrogen bonding.

pKa: An experimental pKa value for N-ethyl-3-aminopiperidine is not available in the reviewed literature. However, based on the pKa values of similar aliphatic amines, it is anticipated to have two pKa values. The tertiary amine within the piperidine ring is expected to have a pKa around 10-11, while the primary exocyclic amine is likely to have a slightly lower pKa, in the range of 9-10. These values are crucial for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and purity assessment of N-ethyl-3-aminopiperidine. While full spectral data is not provided here, the expected characteristics are discussed based on the molecular structure. Online databases indicate the availability of spectral data for this compound[3].


- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum is expected to show a complex pattern of signals. Key features would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a series of multiplets for the piperidine ring protons. The protons on the carbon bearing the amino group would appear as a distinct multiplet. The N-H protons of the primary amine would likely appear as a broad singlet.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of these signals would be characteristic of the aliphatic amine environment.
- IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of $3300\text{-}3500\text{ cm}^{-1}$ for the primary amine. C-H stretching vibrations for the aliphatic parts of the molecule would be observed around $2800\text{-}3000\text{ cm}^{-1}$. C-N stretching vibrations are expected in the $1000\text{-}1200\text{ cm}^{-1}$ region.
- MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M^+) at $\text{m/z} = 128$. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the piperidine ring.

Synthesis and Reactivity

N-ethyl-3-aminopiperidine can be synthesized through various routes, often starting from commercially available piperidine derivatives. A common approach involves the reductive amination of N-ethyl-3-piperidone.

Representative Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of N-ethyl-3-aminopiperidine.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of N-ethyl-3-aminopiperidine via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-ethyl-3-piperidone in a suitable solvent such as methanol or ethanol.
- Addition of Amine Source: Add an excess of an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

- Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), portion-wise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution (e.g., dilute HCl). Basify the mixture with a strong base (e.g., NaOH) to a pH > 12 .
- Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
- Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

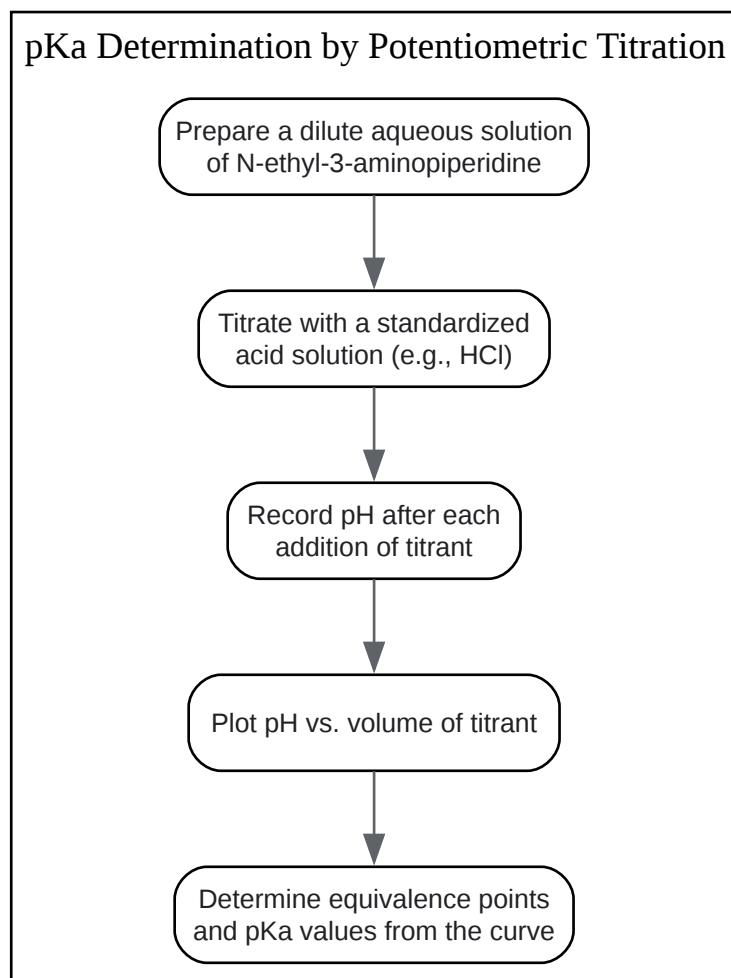
Reactivity

N-ethyl-3-aminopiperidine exhibits the characteristic reactivity of both a secondary and a primary amine. The primary amine group can undergo reactions such as acylation, alkylation, and formation of imines. The secondary amine within the piperidine ring is also nucleophilic and can participate in similar reactions, although its reactivity may be sterically hindered.

Safety and Handling

N-ethyl-3-aminopiperidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazards: The safety data sheet for **1-ethylpiperidin-3-amine** indicates that it is a chemical to be handled with care^[2]. Direct contact may cause irritation to the skin and eyes. Inhalation of vapors may cause respiratory irritation.
- First-Aid Measures:


- Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
- Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes.
- Inhalation: If inhaled, move the person to fresh air and seek medical attention if symptoms persist.
- Ingestion: If swallowed, rinse the mouth with water and seek immediate medical advice.
- Handling and Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a chemical fume hood.

Experimental Protocols

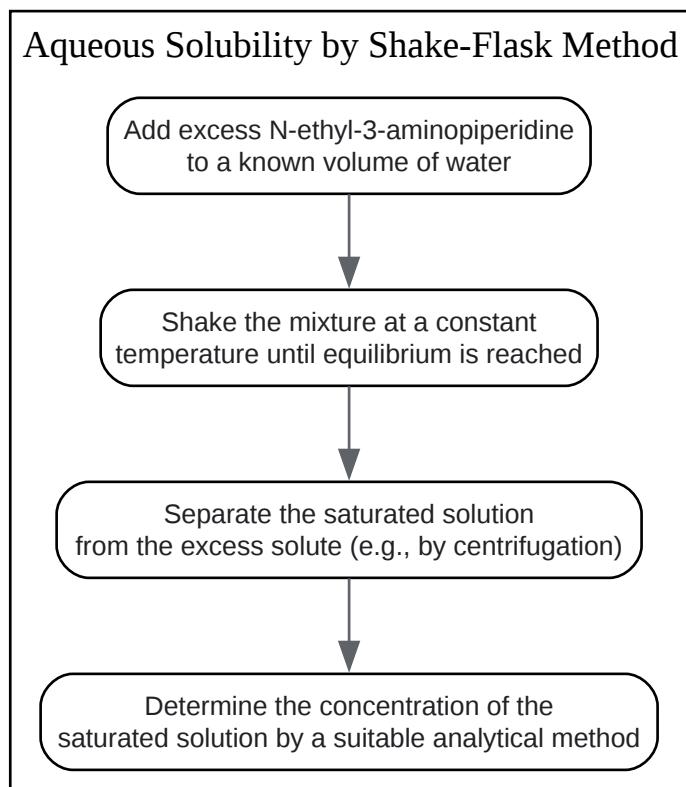
The following are generalized protocols for the determination of key physicochemical properties of aliphatic amines like N-ethyl-3-aminopiperidine.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the dissociation constants (pKa) of amines^{[4][5][6]}.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of pKa by potentiometric titration.


Methodology:

- Preparation: Accurately weigh a sample of N-ethyl-3-aminopiperidine and dissolve it in deionized water to a known concentration (e.g., 0.01 M).
- Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
- Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

- Data Collection: Record the pH of the solution after each addition of the acid, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH values against the volume of HCl added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa values can be determined from the pH at the half-equivalence points.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of aqueous solubility using the shake-flask method.

Methodology:

- Sample Preparation: Add an excess amount of N-ethyl-3-aminopiperidine to a vial containing a known volume of water.
- Equilibration: Seal the vial and place it on a shaker or rotator in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the mixture to stand to let the undissolved amine settle. Carefully withdraw a sample of the supernatant (the saturated aqueous solution). It is often necessary to centrifuge or filter the sample to remove any suspended microdroplets.
- Quantification: Determine the concentration of N-ethyl-3-aminopiperidine in the saturated solution using a suitable analytical technique, such as gas chromatography (GC) with a proper calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical properties of N-ethyl-3-aminopiperidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145787#physicochemical-properties-of-n-ethyl-3-aminopiperidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com